molecular formula C11H11Cl2NO B14892126 3-(3,4-dichlorophenyl)-N-ethylprop-2-enamide

3-(3,4-dichlorophenyl)-N-ethylprop-2-enamide

Cat. No.: B14892126
M. Wt: 244.11 g/mol
InChI Key: NJLUOVKNPNTSSS-GQCTYLIASA-N
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Description

3-(3,4-Dichlorophenyl)-N-ethylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a 3,4-dichlorophenyl group attached to an N-ethylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-N-ethylacrylamide typically involves the reaction of 3,4-dichloroaniline with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dichlorophenyl)-N-ethylacrylamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-N-ethylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-N-ethylacrylamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-N-ethylacrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-N-ethylacrylamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-ethylprop-2-enamide

InChI

InChI=1S/C11H11Cl2NO/c1-2-14-11(15)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3,(H,14,15)/b6-4+

InChI Key

NJLUOVKNPNTSSS-GQCTYLIASA-N

Isomeric SMILES

CCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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